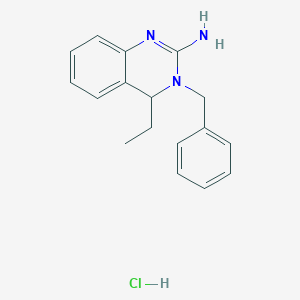
3-benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride is a quinazoline derivative with significant biological and pharmaceutical potential. This compound is characterized by its benzyl and ethyl groups attached to the quinazoline core, which is further modified by the presence of a hydrochloride moiety. Quinazolines are known for their diverse biological activities, making this compound a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate amine, followed by cyclization under acidic conditions. The benzyl and ethyl groups are then introduced through subsequent reactions, such as Friedel-Crafts alkylation and reductive amination.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions often employ hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted quinazolines, each with potential biological and pharmaceutical applications.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Its derivatives are used in the development of new drugs and agrochemicals.
Mecanismo De Acción
The mechanism by which 3-benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
3-Benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride is compared to other quinazoline derivatives, such as:
Ciprofloxacin: A well-known antibiotic with a quinolone core.
Ranitidine: A histamine H2-receptor antagonist used to treat acid reflux.
Lapatinib: A tyrosine kinase inhibitor used in cancer therapy.
While these compounds share the quinazoline core, this compound is unique in its specific substituents and resulting biological activities.
Propiedades
Fórmula molecular |
C17H20ClN3 |
|---|---|
Peso molecular |
301.8 g/mol |
Nombre IUPAC |
3-benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C17H19N3.ClH/c1-2-16-14-10-6-7-11-15(14)19-17(18)20(16)12-13-8-4-3-5-9-13;/h3-11,16H,2,12H2,1H3,(H2,18,19);1H |
Clave InChI |
QJSXZOLSLJBWQN-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2=CC=CC=C2N=C(N1CC3=CC=CC=C3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















